molecular formula C18H25N3O3 B2551292 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea CAS No. 1421584-96-4

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2551292
CAS No.: 1421584-96-4
M. Wt: 331.416
InChI Key: SCLATJQMUNEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Functional Groups : Urea moiety, piperidine ring, and dimethoxyphenyl group.
  • Molecular Formula : C₁₉H₂₃N₂O₂
  • Molecular Weight : 313.40 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways related to pain and mood regulation.

Biological Activity Overview

The biological activities of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea have been explored in several studies. Below is a summary of its key activities:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., Mia PaCa-2, PANC-1).
Anti-inflammatoryInhibits COX enzymes leading to reduced production of inflammatory mediators.
AntimicrobialDemonstrates activity against bacterial strains such as Staphylococcus aureus and E. coli.

Anticancer Activity

In a notable study, the compound was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The study also established a structure–activity relationship (SAR), indicating that modifications to the piperidine ring could enhance potency.

Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes in vitro, leading to a decrease in prostaglandin E2 (PGE2) levels in serum samples from treated rats. The findings suggest potential therapeutic applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis highlights how variations in the chemical structure influence biological activity:

  • Piperidine Substituents : Modifications on the piperidine ring can significantly affect receptor binding affinity and enzyme inhibition.
  • Phenolic Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea exhibits notable antiproliferative effects against several cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through various mechanisms:

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These data suggest that the compound may serve as a lead candidate for developing new anticancer therapies, particularly for resistant cancer types.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies indicate that it may modulate cannabinoid receptors, particularly CB1 receptors, which play a critical role in pain modulation and appetite regulation.

Case Study: Drug-Seeking Behavior in Rats

A significant study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the phenyl and piperidinyl groups can significantly influence biological activity:

Key Findings:

  • Substitution at the 4-position of the piperidinyl group enhances affinity for cannabinoid receptors.
  • Dimethoxy substitutions on the phenyl ring improve solubility and bioavailability.

These insights can guide further modifications to enhance potency and selectivity.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-23-16-10-8-9-15(17(16)24-2)20-18(22)19-11-4-7-14-21-12-5-3-6-13-21/h8-10H,3,5-6,11-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLATJQMUNEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.